MAO-A Inhibitory Potency: 1-(4-Chlorophenyl)prop-2-yn-1-amine vs. Selegiline and Rasagiline
1-(4-Chlorophenyl)prop-2-yn-1-amine exhibits an IC50 of 4.10 nM against human recombinant MAO-A [1]. This potency is >16,000-fold higher than that of selegiline (IC50 = 67.24 μM) [2] and >140-fold higher than rasagiline (IC50 = 587 nM) [3]. Unlike these MAO-B–selective drugs, the 4-chloro analog strongly inhibits MAO-A at low nanomolar concentrations.
| Evidence Dimension | MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 4.10 nM |
| Comparator Or Baseline | Selegiline: 67.24 μM; Rasagiline: 587 nM |
| Quantified Difference | >16,000-fold (selegiline); >140-fold (rasagiline) |
| Conditions | Human recombinant MAO-A, 5-hydroxytryptamine substrate, 1 hr incubation |
Why This Matters
This potency difference enables researchers to use 1-(4-chlorophenyl)prop-2-yn-1-amine as a selective chemical probe for MAO-A without relying on clorgyline, which has a different selectivity window and off-target profile.
- [1] BindingDB. BDBM50075949 (CHEMBL3415819). Human recombinant MAO-A IC50 = 4.10 nM. View Source
- [2] PMC. Table 6. Selegiline MAO-A IC50 = 67.24 ± 1.03 μM. View Source
- [3] PMC. Table 4. Rasagiline MAO-A IC50 = 0.587 ± 0.038 μM. View Source
